molecular formula C10H11F2NO B1485624 trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2165890-71-9

trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol

Cat. No. B1485624
CAS RN: 2165890-71-9
M. Wt: 199.2 g/mol
InChI Key: OWDHJQBBZLLBDE-NXEZZACHSA-N
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Description

Trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol, also known as TDFAC, is a cyclic ether compound commonly used in scientific research. It is a colorless, volatile compound with a molecular formula of C9H10F2NO and a molecular weight of 183.18. TDFAC is a versatile compound that can be used in a variety of laboratory experiments and has numerous applications in scientific research.

Scientific Research Applications

Trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is a versatile compound that can be used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is used in the synthesis of optically active compounds, in the synthesis of polymers, and in the synthesis of other organic compounds.

Mechanism of Action

Trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol has a variety of mechanisms of action that depend on its use. For example, when used as a catalyst in polymerization reactions, trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol acts as a Lewis acid, which facilitates the formation of covalent bonds between monomers. When used as a ligand in coordination chemistry, trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol acts as a Lewis base, which facilitates the formation of coordinate covalent bonds between metal ions and other ligands. In addition, when used in the synthesis of optically active compounds, trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol acts as a chiral auxiliary, which facilitates the formation of asymmetric products.
Biochemical and Physiological Effects
trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of bacteria and fungi. In addition, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol has also been shown to have an effect on the synthesis of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

Trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol also has some limitations for laboratory experiments. For example, it is volatile and may be difficult to handle in certain laboratory experiments. In addition, it is toxic and should be handled with caution.

Future Directions

There are a number of future directions for trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol. For example, further research could be conducted to explore its potential as an anti-microbial agent and its potential as an anti-cancer agent. In addition, further research could be conducted to explore its potential as a catalyst in polymerization reactions and its potential as a ligand in coordination chemistry. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis and its potential as a chiral auxiliary in the synthesis of optically active compounds.

properties

IUPAC Name

(1R,2R)-2-(3,4-difluoroanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHJQBBZLLBDE-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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